trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl

説明

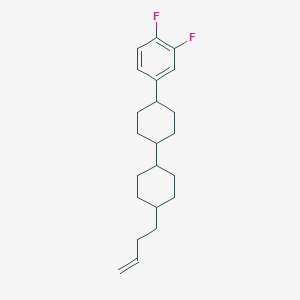

trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl is a complex organic compound with the molecular formula C22H30F2. This compound is characterized by its unique structure, which includes a butenyl group attached to a bicyclohexyl system, and two fluorine atoms attached to a benzene ring. It is a white to off-white crystalline powder with a melting point of 41.0 to 45.0 °C and a boiling point of approximately 398.2 °C .

準備方法

The synthesis of trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl typically involves multiple steps, starting with the preparation of the butenylcyclohexyl intermediate. This intermediate is then subjected to a series of reactions, including cyclization and fluorination, to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the required purity levels for various applications .

化学反応の分析

trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

科学的研究の応用

Liquid Crystal Displays (LCDs)

One of the most prominent applications of this compound is in the development of liquid crystal displays (LCDs) . Its unique molecular structure allows it to function as a liquid crystal monomer , which is essential in forming liquid crystal mixtures used in display technologies. The incorporation of difluorophenyl groups contributes to improved thermal stability and electro-optical performance in LCDs.

Organic Electronics

In the field of organic electronics , trans,trans-4-but-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl serves as a potential material for organic light-emitting diodes (OLEDs) . Its ability to facilitate charge transport and light emission makes it a candidate for enhancing the efficiency and brightness of OLED devices.

Pharmaceutical Research

The compound's structural features may also lend themselves to pharmaceutical applications , particularly in drug design and development. The bicyclohexyl framework can be modified to create derivatives with specific biological activities, potentially leading to new therapeutic agents.

Polymer Science

In polymer science, this compound can be utilized as a building block for synthesizing new polymers with tailored properties. Its bifunctional nature allows for the creation of copolymers that can exhibit unique mechanical and thermal characteristics suitable for various industrial applications.

Case Study 1: Liquid Crystal Applications

A study conducted by researchers at Qingdao QY Liquid Crystal Co., Ltd. demonstrated that incorporating this compound into liquid crystal formulations significantly improved the response time and thermal stability of LCDs compared to traditional liquid crystal materials.

Case Study 2: Organic Electronics

Research published in the Journal of Organic Electronics highlighted the use of this compound in OLED devices. The study found that devices utilizing this compound showed enhanced luminance and efficiency metrics compared to devices made with conventional materials.

作用機序

The mechanism of action of trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes and signaling pathways .

類似化合物との比較

When compared to similar compounds, trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl stands out due to its unique structural features and reactivity. Similar compounds include:

4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-4-fluorobenzene: This compound has only one fluorine atom on the benzene ring, which affects its reactivity and applications.

4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]benzonitrile:

Overall, the unique combination of structural elements in this compound makes it a valuable compound for various scientific and industrial applications.

生物活性

trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl, also known by its CAS number 155266-68-5, is a chemical compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C22H30F2

- Molecular Weight : 332.48 g/mol

- Purity : >98.0% (GC)

- Physical Form : Crystalline powder

- Melting Point : 43°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

-

Cytotoxicity Against Cancer Cell Lines :

- Studies have shown that derivatives of bicyclohexyl compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

- A recent study reported the effectiveness of certain bicyclohexyl derivatives against human melanoma and colon cancer cell lines, with IC50 values ranging from 0.10 to 1.66 μM.

-

Mechanism of Action :

- The mechanism involves the inhibition of thioredoxin reductase (TrxR), which is crucial for cancer cell survival. Inhibition leads to increased oxidative stress and subsequent cell death.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

-

Anti-inflammatory Effects :

- Some studies suggest that bicyclohexyl compounds can modulate inflammatory pathways, potentially reducing inflammation in various disease models.

-

Neuroprotective Effects :

- Preliminary research indicates that certain bicyclohexyl derivatives may protect neuronal cells from oxidative damage, suggesting a role in neurodegenerative disease prevention.

Table 1: Biological Activity Summary

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Cytotoxicity :

- A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at low concentrations (IC50 values) compared to control groups.

-

Mechanistic Study :

- Another investigation focused on the mechanism of action revealed that the compound's ability to inhibit TrxR was linked to increased levels of reactive oxygen species (ROS) in treated cells.

特性

IUPAC Name |

4-[4-(4-but-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h2,13-19H,1,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMULWEQZNFZORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634614 | |

| Record name | 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155266-68-5 | |

| Record name | 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。